TAK-931 - 1330782-76-7

TAK-931

Catalog Number: EVT-283320
CAS Number: 1330782-76-7
Molecular Formula: C17H19N5OS
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TAK-931 is a potent and selective small molecule inhibitor of cell division cycle 7 (CDC7) kinase. [, , , , , , , ] CDC7 is a serine/threonine kinase essential for initiating DNA replication by phosphorylating MCM2. [, , , , , , , ] It is considered a promising target for anticancer drugs due to its role in DNA replication and the DNA damage response. [, , , ] TAK-931 is currently being investigated in clinical trials as a potential next-generation anticancer drug. [, , ]

Future Directions
  • Clinical trials: Ongoing clinical trials are evaluating the safety, tolerability, and efficacy of TAK-931 in patients with advanced solid tumors. [, , , ]
  • Combination therapies: Further investigation of TAK-931 in combination with other anticancer agents, particularly DNA-damaging agents and immune checkpoint inhibitors, is warranted. [, , , ]
  • Biomarker development: Identifying predictive biomarkers of response to TAK-931, such as KRAS mutations or specific gene expression signatures, will be crucial for patient selection and personalized therapy. [, ]
  • Mechanistic studies: Further elucidating the molecular mechanisms underlying the antitumor activity of TAK-931, including its impact on DNA replication, DNA damage response, and immune modulation, will guide its future development and clinical application. [, , , , ]

Thieno[3,2-d]pyrimidinone analogue I

Compound Description: This compound served as the starting point for the development of TAK-931 (Simurosertib). It exhibited time-dependent Cdc7 kinase inhibition and slow dissociation kinetics. [ [] ]

Relevance: Thieno[3,2-d]pyrimidinone analogue I is structurally related to TAK-931 and shares its mechanism of action, targeting Cdc7 kinase. The optimization of analogue I led to the discovery of TAK-931, improving potency, selectivity, and pharmacokinetic properties. [ [] ]

Relevance: Compound 3d shares the thieno[3,2-d]pyrimidinone core structure with TAK-931 and exhibits similar biological activity against Cdc7 kinase and antitumor effects. The identification of formaldehyde adduct formation with 3d led to structural modifications resulting in the discovery of TAK-931. [ [] ]

Dequalinium Chloride

Compound Description: This compound, already approved by the Food and Drug Administration (FDA) for antimicrobial purposes, was identified as a CDC7 inhibitor. [ [] ] It showed antitumor activity in DLBCL cell lines SU-DHL-2 and SU-DHL-10. [ [] ]

Relevance: Although structurally unrelated to TAK-931, Dequalinium chloride shares its target, CDC7, and demonstrates antitumor activity. This finding highlights the potential of CDC7 as a therapeutic target and supports the development of TAK-931 as a CDC7-selective inhibitor. [ [] ]

Overview

Simurosertib, also known as TAK-931, is a novel compound classified as a selective inhibitor of cell division cycle 7 (CDC7) kinase. This compound has garnered attention due to its potential applications in cancer therapy, particularly in treating various solid tumors including colorectal cancer, pancreatic metastatic cancer, and non-small cell lung carcinoma. Its development is rooted in the need for targeted therapies that can effectively address tumors with specific genetic alterations.

Source and Classification

Simurosertib was developed by Takeda Pharmaceutical Company and is categorized under the class of thieno[3,2-d]pyrimidinone-based compounds. It operates as a kinase inhibitor, specifically targeting CDC7, which plays a crucial role in cell cycle regulation and DNA replication. The compound's chemical formula is C17H19N5OSC_{17}H_{19}N_{5}OS and it has been documented in various scientific databases such as PubChem and DrugBank .

Synthesis Analysis

The synthesis of Simurosertib involves several sophisticated organic chemistry techniques. The process typically includes the following steps:

  1. Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the condensation of appropriate starting materials under controlled conditions to form the thieno[3,2-d]pyrimidinone structure.
  2. Quinuclidine Moiety Addition: The addition of the quinuclidine group is crucial for enhancing the compound's selectivity towards CDC7.
  3. Purification: The crude product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels.

The synthesis has been optimized to ensure high yield and purity while minimizing byproducts .

Molecular Structure Analysis

The molecular structure of Simurosertib features a thieno[3,2-d]pyrimidinone backbone with a quinuclidine moiety attached. This structural arrangement is significant for its biological activity. The compound's three-dimensional conformation allows for effective binding to the active site of CDC7, thereby inhibiting its function.

Key structural data includes:

  • Molecular Weight: Approximately 343.43 g/mol
  • Molecular Formula: C17H19N5OSC_{17}H_{19}N_{5}OS

The structure can be represented as follows:

Simurosertib Structure\text{Simurosertib Structure}
Chemical Reactions Analysis

Simurosertib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic substitutions where specific functional groups are introduced to enhance activity.
  2. Cyclization Reactions: These reactions are critical in forming the thieno[3,2-d]pyrimidinone core.
  3. Hydrolysis: In biological environments, Simurosertib may undergo hydrolysis leading to metabolites that can also exhibit pharmacological activity.

Technical details regarding these reactions are essential for understanding both its synthesis and its metabolic pathways in vivo .

Mechanism of Action

Simurosertib functions by selectively inhibiting CDC7 kinase, which is essential for initiating DNA replication during the S phase of the cell cycle. By blocking CDC7 activity, Simurosertib disrupts the phosphorylation of downstream targets necessary for cell cycle progression and DNA repair mechanisms.

This inhibition leads to:

  • Cell Cycle Arrest: Cancer cells are unable to proceed through the cell cycle, leading to apoptosis.
  • Inhibition of Neuroendocrine Transformation: Specifically in lung and prostate tumors, CDC7 inhibition has been shown to impair neuroendocrine transformation processes .
Physical and Chemical Properties Analysis

Simurosertib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development.

These properties influence its formulation into dosage forms suitable for clinical use .

Applications

Simurosertib has several scientific applications primarily focused on oncology:

  1. Clinical Trials: It has undergone Phase 2 clinical trials for various cancers including colorectal cancer and non-small cell lung carcinoma .
  2. Research Tool: As a CDC7 inhibitor, it serves as a valuable tool in research settings to study cell cycle dynamics and cancer biology.
  3. Potential Combination Therapy: There is ongoing research into its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types .

Properties

CAS Number

1330782-76-7

Product Name

Simurosertib

IUPAC Name

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1

InChI Key

XGVXKJKTISMIOW-ZDUSSCGKSA-N

SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5

Solubility

Soluble in DMSO

Synonyms

TAK-931; TAK 931; TAK931; Simurosertib.

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.